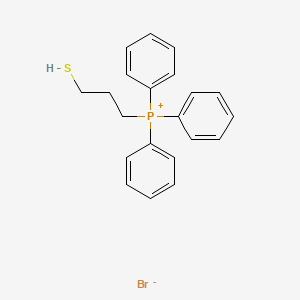![molecular formula C19H23N3O2 B12591590 4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol CAS No. 646056-32-8](/img/structure/B12591590.png)
4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(1-Methyl-1,7-diazaspiro[44]nonan-7-yl)pyridin-3-yl]oxy}phenol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the spirocyclic intermediate.
Phenol Group Attachment: The final step involves the attachment of the phenol group through an etherification reaction, where the hydroxyl group of phenol reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole
- 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole
- 7-Methyl-2,7-diazaspiro[4.4]nonan-1-one
Uniqueness
Compared to similar compounds, 4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol is unique due to the presence of the phenol group and the specific positioning of the pyridine ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
646056-32-8 |
|---|---|
Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxyphenol |
InChI |
InChI=1S/C19H23N3O2/c1-21-9-2-7-19(21)8-10-22(14-19)15-11-18(13-20-12-15)24-17-5-3-16(23)4-6-17/h3-6,11-13,23H,2,7-10,14H2,1H3 |
InChI Key |
LELIOHKUILMOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=CC(=CN=C3)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)

![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)

